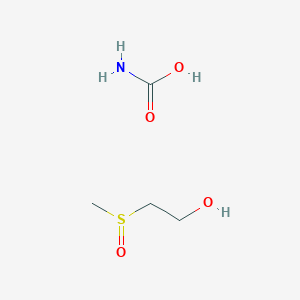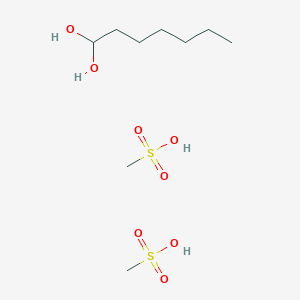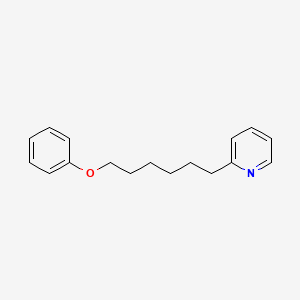
1,4-Diaminoanthracene-9,10-dione;dihydrate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,4-Diaminoanthracene-9,10-dione;dihydrate, also known as 1,4-Diaminoanthraquinone, is a compound with the chemical formula C14H10N2O2. It is characterized by its two amino groups attached to an anthraquinone backbone. This compound is known for its applications in the dye industry, where it is used as a dye intermediate due to its good lightfastness and deep red color .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 1,4-Diaminoanthracene-9,10-dione;dihydrate can be synthesized through various methods. One common method involves the reaction of 1,4-dinitroanthraquinone with reducing agents such as sodium sulfide in the presence of sodium hydroxide. The reaction is typically carried out in a mixture of water and ethanol at elevated temperatures .
Industrial Production Methods: Industrial production of this compound often involves the use of monoamino-monotosyl-anthraquinones as intermediates. This method provides a simple and efficient route for preparing unsymmetrically substituted 1,4-diaminoanthraquinones .
Análisis De Reacciones Químicas
Types of Reactions: 1,4-Diaminoanthracene-9,10-dione;dihydrate undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate.
Reduction: Reduction can be achieved using reducing agents like sodium borohydride.
Substitution: Substitution reactions often involve the use of halogenating agents or nitrating agents under controlled conditions.
Major Products: The major products formed from these reactions include various substituted anthraquinones, which are valuable intermediates in the synthesis of dyes and pigments .
Aplicaciones Científicas De Investigación
1,4-Diaminoanthracene-9,10-dione;dihydrate has a wide range of scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various dyes and pigments.
Biology: The compound has been studied for its potential antibacterial and antifungal properties.
Medicine: Research has explored its potential anticancer and antiviral activities.
Industry: It is used in the production of pigments for textiles, plastics, and printing inks.
Mecanismo De Acción
The mechanism of action of 1,4-Diaminoanthracene-9,10-dione;dihydrate involves its interaction with molecular targets such as DNA and enzymes. The compound can intercalate into DNA, disrupting its function and leading to cell death. Additionally, it can inhibit the activity of certain enzymes involved in cellular processes, contributing to its antibacterial and anticancer effects .
Comparación Con Compuestos Similares
- 1,5-Diaminoanthracene-9,10-dione
- 2,6-Diaminoanthracene-9,10-dione
- 1,4-Diaminoanthracene-9,10-diol
Comparison: 1,4-Diaminoanthracene-9,10-dione;dihydrate is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. Compared to 1,5-Diaminoanthracene-9,10-dione, it has different reactivity and applications in dye synthesis. The presence of amino groups at the 1,4-positions makes it particularly suitable for certain types of chemical reactions and industrial applications .
Propiedades
Número CAS |
116237-89-9 |
|---|---|
Fórmula molecular |
C14H14N2O4 |
Peso molecular |
274.27 g/mol |
Nombre IUPAC |
1,4-diaminoanthracene-9,10-dione;dihydrate |
InChI |
InChI=1S/C14H10N2O2.2H2O/c15-9-5-6-10(16)12-11(9)13(17)7-3-1-2-4-8(7)14(12)18;;/h1-6H,15-16H2;2*1H2 |
Clave InChI |
IHLHAEVYUFKUKY-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C2C(=C1)C(=O)C3=C(C=CC(=C3C2=O)N)N.O.O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


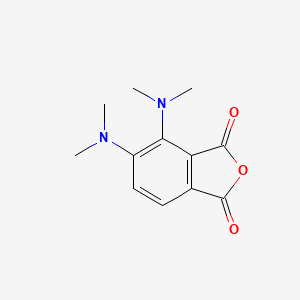
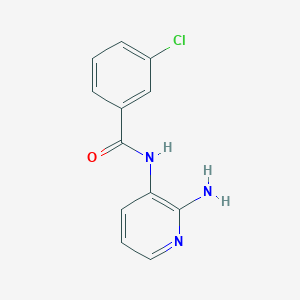
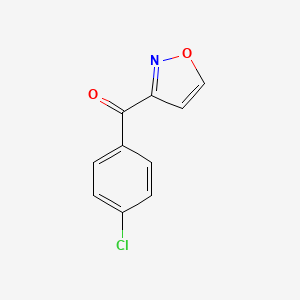

![Benzene, [(2,2,2-trifluoro-1-phenylethyl)thio]-](/img/structure/B14298547.png)
![5-Amino-3-methyl-1-phenyl-1H-furo[2,3-c]pyrazole-4-carboxamide](/img/structure/B14298549.png)
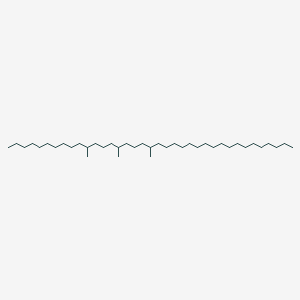
![Carbonic dihydrazide, bis[(4-bromophenyl)methylene]-](/img/structure/B14298570.png)

![{4-[(E)-(4-Hexylphenyl)diazenyl]phenoxy}acetyl chloride](/img/structure/B14298583.png)
![N-{[2-({2-[(Butylcarbamoyl)amino]-2-oxoethyl}disulfanyl)ethyl]carbamoyl}propanamide](/img/structure/B14298585.png)
